Lipophilicity Differentiation: 3-Amino-N,5-dimethylbenzamide (XLogP3 = 0.9) Occupies a Unique Intermediate logP Window Relative to Regioisomeric and Substitutional Analogs
3-Amino-N,5-dimethylbenzamide (target) exhibits a computed XLogP3 of 0.9, which positions it between the more lipophilic 2-amino-N,5-dimethylbenzamide (XLogP3 = 1.5) and the more hydrophilic 3-amino-N,N-dimethylbenzamide (XLogP3 = 0.3) [1]. This ~0.6 log unit differential represents a ~4-fold difference in calculated partition coefficient relative to the 2-amino isomer and a ~0.6 log unit (4-fold) shift relative to the N,N-dimethyl analog [1]. The 2-positional isomer exceeds the common CNS drug-likeness threshold (XLogP3 > 1.0) for oral bioavailability, whereas the target compound remains within a more favorable range for aqueous solubility without sacrificing passive membrane permeability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 2-amino-N,5-dimethylbenzamide: XLogP3 = 1.5; 3-amino-N,N-dimethylbenzamide: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = -0.6 vs. 2-amino isomer; +0.6 vs. N,N-dimethyl analog (approximately 4-fold difference in partition coefficient in each direction) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Lipophilicity is a key determinant of compound solubility, membrane permeability, and non-specific binding; a 0.6 log unit difference can translate to meaningful shifts in ADME properties and assay compatibility.
- [1] PubChem, computed XLogP3 values for CID 104291367 (3-amino-N,5-dimethylbenzamide), CID 18719706 (2-amino-N,5-dimethylbenzamide), and CID 424774 (3-amino-N,N-dimethylbenzamide). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
